(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide
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Overview
Description
GNA002 is a highly potent, specific, and covalent inhibitor of Enhancer of zeste homolog 2 (EZH2), an enzyme that plays a critical role in the regulation of gene expression through histone methylation. GNA002 has an inhibitory concentration (IC50) of 1.1 micromolar, making it a valuable tool in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNA002 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent to dissolve the drug, creating a mother liquor with a concentration of 40 milligrams per milliliter . Specific details on the synthetic routes and reaction conditions are proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production of GNA002 typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
GNA002 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
GNA002 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone methylation and gene regulation.
Biology: Employed in research on epigenetic modifications and their effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting EZH2-mediated pathways.
Industry: Utilized in the development of novel drug delivery systems and nanocarriers for targeted therapy.
Mechanism of Action
GNA002 exerts its effects by specifically and covalently binding to cysteine 668 within the EZH2-SET domain. This binding triggers the degradation of EZH2 through the ubiquitination pathway mediated by the Hsp70-interacting protein (CHIP). As a result, GNA002 effectively reduces EZH2-mediated trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the reactivation of polycomb repressor complex 2 (PRC2)-silenced tumor suppressor genes .
Comparison with Similar Compounds
Similar Compounds
Gambogenic Acid: A natural compound with potent anti-cancer properties.
Tazemetostat: Another EZH2 inhibitor used in cancer therapy.
EPZ-6438: A selective inhibitor of EZH2 with applications in cancer research.
Uniqueness of GNA002
GNA002 is unique due to its high potency and specificity as a covalent inhibitor of EZH2. Its ability to effectively reduce EZH2-mediated H3K27 trimethylation and reactivate PRC2-silenced tumor suppressor genes makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C42H55NO8 |
---|---|
Molecular Weight |
701.9 g/mol |
IUPAC Name |
(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m0/s1 |
InChI Key |
HJJVIXXMFVHPER-OELWLWEHSA-N |
Isomeric SMILES |
CCOCCNC(=O)/C(=C\C[C@@]12C(=O)[C@@H]3C[C@@H]([C@@]14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O)C(O2)(C)C)/C |
Canonical SMILES |
CCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C |
Origin of Product |
United States |
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